molecular formula C7H4N2O2S B6252452 2-nitro-1,3-benzothiazole CAS No. 23505-64-8

2-nitro-1,3-benzothiazole

Cat. No.: B6252452
CAS No.: 23505-64-8
M. Wt: 180.2
InChI Key:
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Description

2-Nitro-1,3-benzothiazole is a heterocyclic aromatic compound that consists of a benzene ring fused to a thiazole ring with a nitro group attached at the second position. This compound is of significant interest due to its diverse applications in various fields, including medicinal chemistry, organic synthesis, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Nitro-1,3-benzothiazole can be synthesized through several methods. One common approach involves the nitration of 1,3-benzothiazole using a mixture of concentrated sulfuric acid and nitric acid. The reaction typically occurs at low temperatures to control the exothermic nature of the nitration process.

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow nitration processes to ensure consistent quality and yield. The use of advanced reactors and precise control of reaction parameters, such as temperature and concentration of reagents, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2-Nitro-1,3-benzothiazole undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

    Oxidation: The compound can undergo oxidation reactions, although these are less common compared to reduction and substitution.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Sodium methoxide in methanol, potassium tert-butoxide in tert-butanol.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed:

    Reduction: 2-Amino-1,3-benzothiazole.

    Substitution: Various substituted benzothiazoles depending on the nucleophile used.

    Oxidation: Oxidized derivatives of this compound.

Scientific Research Applications

2-Nitro-1,3-benzothiazole has numerous applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and is used in the development of new synthetic methodologies.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the production of dyes, pigments, and other materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-nitro-1,3-benzothiazole varies depending on its application. In biological systems, the compound may interact with specific enzymes or receptors, leading to inhibition or activation of biochemical pathways. For example, its nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.

Comparison with Similar Compounds

    2-Amino-1,3-benzothiazole: Similar structure but with an amino group instead of a nitro group.

    2-Methyl-1,3-benzothiazole: Contains a methyl group at the second position.

    2-Chloro-1,3-benzothiazole: Contains a chlorine atom at the second position.

Uniqueness: 2-Nitro-1,3-benzothiazole is unique due to its nitro group, which imparts distinct chemical reactivity and biological activity. The presence of the nitro group allows for specific reactions, such as reduction to an amino group, which can be further functionalized. Additionally, the nitro group contributes to the compound’s potential as a pharmacophore in drug design, offering opportunities for developing novel therapeutic agents.

Properties

CAS No.

23505-64-8

Molecular Formula

C7H4N2O2S

Molecular Weight

180.2

Purity

95

Origin of Product

United States

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